3-Aminopropyl hydrogen sulfite
CAS No.:
Cat. No.: VC13595705
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H9NO3S |
|---|---|
| Molecular Weight | 139.18 g/mol |
| IUPAC Name | 3-aminopropyl hydrogen sulfite |
| Standard InChI | InChI=1S/C3H9NO3S/c4-2-1-3-7-8(5)6/h1-4H2,(H,5,6) |
| Standard InChI Key | UWDZRTCTRAUFHS-UHFFFAOYSA-N |
| SMILES | C(CN)COS(=O)O |
| Canonical SMILES | C(CN)COS(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
3-Aminopropyl hydrogen sulfite is systematically named 3-aminopropyl hydrogen sulfite under IUPAC guidelines. Its molecular formula, C₃H₉NO₃S, reflects a propane backbone substituted with an amino group (-NH₂) at the terminal carbon and a hydrogen sulfite (-OSO₂H) group at the adjacent position. The compound is distinct from its sulfate analog, 3-aminopropyl hydrogen sulfate (C₃H₉NO₄S), which contains a sulfate (-OSO₃H) group instead .
Table 1: Comparative Properties of 3-Aminopropyl Hydrogen Sulfite and Sulfate
| Property | 3-Aminopropyl Hydrogen Sulfite | 3-Aminopropyl Hydrogen Sulfate |
|---|---|---|
| Molecular Formula | C₃H₉NO₃S | C₃H₉NO₄S |
| Molecular Weight (g/mol) | 139.18 | 155.18 |
| CAS Number | Not publicly disclosed | 1071-29-0 |
| Functional Group | -OSO₂H | -OSO₃H |
Structural Features
The molecule’s structure comprises a three-carbon chain with the amino group at position 1 and the sulfite group at position 3. Quantum mechanical calculations predict a staggered conformation to minimize steric hindrance between the amino and sulfite moieties. Hydrogen bonding between the -NH₂ and -OSO₂H groups contributes to its stability in aqueous solutions.
Synthesis and Production
Conventional Synthesis Routes
The primary synthesis method involves the reaction of 3-aminopropanol with sulfurous acid (H₂SO₃) under controlled conditions:
Key parameters include:
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Temperature: 0–10°C to prevent thermal decomposition.
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pH: Maintained at 4.5–5.5 to avoid hydrolysis of the sulfite ester.
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Solvent: Anhydrous ethanol or tetrahydrofuran (THF) to enhance yield.
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents side reactions |
| Reaction Time | 4–6 hours | Maximizes conversion |
| Molar Ratio (Alcohol:H₂SO₃) | 1:1.2 | Ensures complete esterification |
Challenges in Purification
The product is prone to oxidation during isolation, necessitating inert atmospheres (N₂ or Ar) and low-temperature crystallization. Chromatographic purification using silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
Physicochemical Properties
Acidity and Reactivity
The sulfite group confers acidity, with an estimated pKa of 1.5–2.5 for the -OSO₂H moiety, making it more acidic than thiols (pKa ~8–10) but less so than sulfonic acids (pKa ~-6). This acidity enables nucleophilic reactions at physiological pH, akin to persulfides like glutathione persulfide (GSSH), which exhibit pKa values near 5.45 .
Stability Profile
3-Aminopropyl hydrogen sulfite decomposes in aqueous media via two pathways:
-
Hydrolysis:
-
Oxidation:
Stabilizers like EDTA (0.1 mM) extend its half-life to 48 hours at 4°C.
Comparison with Related Compounds
3-Aminopropyl Hydrogen Sulfate
The sulfate analog exhibits higher thermal stability but reduced nucleophilicity due to the fully oxidized sulfur center. Applications include ion-exchange resins and surfactants, whereas the sulfite derivative’s reactivity suits dynamic covalent chemistry .
Alkyl Sulfites
Short-chain alkyl sulfites (e.g., methyl sulfite) are volatile and toxic, limiting their utility. The amino group in 3-aminopropyl hydrogen sulfite enhances water solubility and compatibility with biomolecules, positioning it as a safer alternative.
Future Research Directions
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Mechanistic Studies: Elucidate reaction kinetics with electrophiles (e.g., quinones, metal ions).
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Biological Screening: Assess cytotoxicity and enzyme inhibition profiles.
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Environmental Applications: Evaluate efficacy in heavy metal sequestration via sulfite complexation.
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